molecular formula C20H15ClFN5O3S B2464003 N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251593-40-4

N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2464003
CAS No.: 1251593-40-4
M. Wt: 459.88
InChI Key: IPWHZYXVMHEEGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolopyrazine-acetamide class, characterized by a fused triazolo-pyrazine core substituted with a 3-fluorophenylsulfanyl group at position 8 and a 3-oxo group. The acetamide side chain is linked to a 3-chloro-4-methoxyphenyl group, contributing to its unique steric and electronic profile.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O3S/c1-30-16-6-5-13(10-15(16)21)24-17(28)11-27-20(29)26-8-7-23-19(18(26)25-27)31-14-4-2-3-12(22)9-14/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWHZYXVMHEEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its pharmacological activities.

    Industry: Utilized in the development of new materials, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

The compound is compared to analogs with modifications in the triazolopyrazine core, sulfanyl substituents, and acetamide side chains (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Triazolopyrazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 8 Acetamide Substituent Key Structural Variations
N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide C₂₁H₁₆ClFN₅O₃S 488.90 3-Fluorophenylsulfanyl 3-Chloro-4-methoxyphenyl Fluorine at phenylsulfanyl; chloro-methoxy phenyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide [] C₂₂H₂₀ClN₅O₃S 469.94 4-Chlorobenzylsulfanyl 4-Methoxybenzyl Chlorine on benzylsulfanyl; methoxybenzyl
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide [] C₂₂H₂₀ClN₅O₂S 467.95 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl Dimethylphenyl substitution
N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide [] C₂₀H₂₁ClN₆O₂S 452.94 Pyridinyl-triazole sulfanyl 4-Chloro-2-methoxy-5-methylphenyl Pyridine-triazole core; ethyl group
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide [] C₂₂H₁₅F₄N₃O₂S 485.43 Pyridine-fluorophenyl sulfanyl 4-Methoxyphenyl Trifluoromethyl and cyano substituents
Key Observations:

Pyridine-based sulfanyl groups (e.g., ) enhance π-π stacking but reduce solubility .

Acetamide Modifications :

  • The 3-chloro-4-methoxyphenyl group balances lipophilicity (Cl) and polarity (OCH₃), contrasting with the purely lipophilic 2,5-dimethylphenyl () or polar 4-methoxybenzyl () .

Core Heterocycle Differences :

  • Triazolopyrazine cores (target compound, –2) favor planar binding to kinases, while pyridine-triazole hybrids () may disrupt enzymatic pockets due to steric bulk .

Computational and Bioactivity Insights

  • Molecular Docking : AutoDock Vina simulations suggest the 3-fluorophenylsulfanyl group in the target compound exhibits stronger van der Waals interactions with kinase ATP-binding sites compared to 4-chlorobenzylsulfanyl analogs .
  • Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to –2, involving Suzuki coupling for sulfanyl group installation and amide bond formation .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole and pyrazine scaffold which are known for their diverse biological properties. The presence of the chloro and methoxy groups on the phenyl ring contributes to its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing triazole and pyrazine moieties exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-75.0Induces apoptosis via caspase activation
Compound BHeLa2.5Inhibits DNA synthesis
This compoundA549TBDTBD

The exact IC50 values for this compound are still under investigation but are expected to be competitive with established anticancer agents.

The mechanism of action for this compound likely involves the following pathways:

  • Inhibition of Cell Proliferation : Similar compounds have been documented to interfere with the cell cycle and induce apoptosis.
  • Targeting Specific Enzymes : Compounds with triazole rings often act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

  • Study on Triazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted that triazole derivatives exhibited potent activity against various cancer cell lines, suggesting that modifications in substituents significantly affect their potency .
  • Antimicrobial Activity : Another study indicated that similar compounds demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests a potential dual role in both anticancer and antimicrobial applications.

Pharmacological Significance

The pharmacological significance of this compound is underscored by its structural components which are prevalent in many successful drugs:

  • Triazole Moiety : Known for antifungal and anticancer properties.
  • Pyrazine Ring : Associated with neuroprotective effects.

Q & A

Q. Optimization Strategies :

  • Use polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Monitor reaction progress with TLC/HPLC to adjust time and temperature .
  • Purify intermediates via column chromatography to improve final yield .

Which spectroscopic methods are essential for characterizing the compound’s structural integrity and purity?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and acetamide linkage (δ 2.1–2.5 ppm for methylene groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ at m/z 542.12) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfur-containing groups (C-S at ~600 cm⁻¹) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column) .

How can conflicting data regarding the compound’s biological activity be systematically resolved?

Q. Advanced Research Focus

  • Replicate assays under standardized conditions (e.g., MIC tests for antibacterial activity) to rule out variability .
  • Orthogonal assays : Combine enzyme inhibition studies (e.g., bacterial transpeptidase assays) with cellular viability assays (e.g., ATP-based luminescence) .
  • Purity verification : Re-test batches with HPLC and NMR to exclude impurities affecting activity .
  • Structure-activity relationship (SAR) analysis : Compare analogs to identify critical functional groups (e.g., fluorophenyl vs. chlorophenyl substituents) .

What computational approaches are effective in predicting the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model binding poses with bacterial enzymes (e.g., penicillin-binding proteins) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., using GROMACS) to assess target engagement .
  • Pharmacophore Modeling : Identify essential interaction features (e.g., hydrogen bonds with Ser130 in target enzymes) .

What are the hypothesized biological targets based on structural analogs, and how can they be validated?

Q. Basic Research Focus

  • Putative Targets : Bacterial cell wall synthesis enzymes (e.g., Mur ligases) or eukaryotic kinases due to triazolo-pyrazine scaffolds .
  • Validation Methods :
    • Enzyme inhibition assays : Measure IC₅₀ values using purified targets .
    • Gene knockout studies : Compare activity in wild-type vs. mutant bacterial strains .

How can researchers design experiments to elucidate the compound’s mechanism of action?

Q. Advanced Research Focus

  • Time-kill curve assays : Determine bactericidal vs. bacteriostatic effects .
  • Transcriptomic profiling : Identify differentially expressed genes in treated vs. untreated cells (e.g., RNA-seq) .
  • Resistance induction : Serial passage experiments to detect target mutations .

What strategies improve the compound’s solubility and stability for in vivo studies?

Q. Advanced Research Focus

  • Salt formation : Convert to hydrochloride or sodium salts to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for controlled release .

How should researchers assess the compound’s stability under varying storage and physiological conditions?

Q. Basic Research Focus

  • Forced Degradation Studies :
    • Thermal stress : Incubate at 40°C for 4 weeks; monitor degradation via HPLC .
    • Photostability : Expose to UV light (ICH Q1B guidelines) .
    • pH stability : Test in buffers (pH 1–9) to simulate gastrointestinal conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.